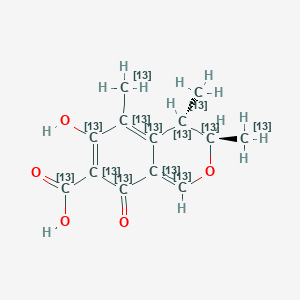

Citrinin 13C13

Description

Significance of Mycotoxin Research Methodologies

Accurate and reliable analysis of mycotoxins is fundamental to ensuring the safety of food and feed supplies. maizetrust.co.za Research methodologies in this field are focused on the detection, quantification, and characterization of these toxic compounds in various matrices. mdpi.comresearchgate.net The complexity of food composition and the often low levels at which mycotoxins occur present significant analytical challenges. mdpi.commdpi.com Therefore, the development of highly sensitive and specific detection techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS/MS), has become the standard for mycotoxin analysis. researchgate.netmdpi.comnih.gov These advanced methods are crucial for monitoring mycotoxin contamination, establishing regulatory limits, and assessing human exposure. maizetrust.co.zamdpi.com

Role of Stable Isotope Labeled Standards in Chemical Biology and Analytical Science

Stable isotope-labeled (SIL) compounds are powerful tools in chemical biology and analytical science, serving as internal standards to enhance the accuracy and reliability of quantitative measurements. musechem.comamerigoscientific.com In this technique, one or more atoms in a molecule are replaced with their stable, non-radioactive isotopes, such as Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N). acanthusresearch.comwikipedia.org Because these labeled compounds are chemically almost identical to their unlabeled counterparts, they co-elute during chromatographic separation and exhibit similar behavior during sample preparation and ionization in a mass spectrometer. acanthusresearch.comscioninstruments.com This allows them to effectively compensate for variations in sample extraction efficiency and matrix effects, which are common challenges in complex samples like food and biological fluids. musechem.comlgcstandards.com The use of SIL internal standards is now considered the gold standard for accurate quantification in many analytical applications, including metabolomics, pharmaceutical research, and environmental analysis. musechem.comdiagnosticsworldnews.com

Specificity of Citrinin-13C13 as a Research Tool

Citrinin (B600267) is a mycotoxin produced by several species of Aspergillus, Penicillium, and Monascus fungi and is a known nephrotoxin, meaning it is toxic to the kidneys. mdpi.comnih.gov The analysis of citrinin in food, feed, and biological samples can be challenging due to matrix interference. mdpi.comnih.gov Citrinin-13C13 is a stable isotope-labeled version of citrinin where all 13 carbon atoms have been replaced with the ¹³C isotope. inikem.comromerlabs.com This fully labeled internal standard is an invaluable tool for researchers using LC-MS/MS for the accurate quantification of citrinin. mdpi.cominikem.com By adding a known amount of Citrinin-13C13 to a sample, analysts can correct for any loss of the analyte during sample preparation and for signal suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect. lgcstandards.comromerlabs.com This stable isotope dilution analysis (SIDA) approach significantly improves the accuracy and precision of citrinin detection, particularly in complex matrices like urine and plasma, facilitating more reliable biomonitoring studies. mdpi.com

Interactive Data Tables

Below are interactive tables detailing the properties of the chemical compounds mentioned in this article.

Table 1: Properties of Citrinin

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₄O₅ |

| Molecular Weight | 250.25 g/mol |

| CAS Number | 518-75-2 mdpi.com |

| Appearance | Solid lemon-yellow needles mdpi.com |

| Melting Point | 178.5 °C mdpi.com |

Table 2: Properties of Citrinin-13C13

| Property | Value |

|---|---|

| Chemical Formula | ¹³C₁₃H₁₄O₅ lgcstandards.com |

| Molecular Weight | 263.1277 g/mol lgcstandards.com |

| CAS Number | 2802898-41-3 lgcstandards.com |

| Isotopic Purity | All 13 carbon atoms are ¹³C romerlabs.com |

| Primary Use | Internal standard for mass spectrometry romerlabs.com |

Advanced Analytical Methodologies Employing Citrinin 13C13

The accurate quantification of mycotoxins such as citrinin in complex matrices like food and feed is a significant analytical challenge. The development of stable isotope-labeled internal standards, specifically this compound, has been pivotal in advancing analytical methodologies. This compound is a uniformly labeled form of citrinin where all 13 carbon atoms are replaced with the stable 13C isotope. inikem.comromerlabs.com This isotopic labeling makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS), a powerful technique for achieving high accuracy and precision in quantitative analysis. inikem.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C13H14O5 |

|---|---|

Molecular Weight |

263.15 g/mol |

IUPAC Name |

(3R,4S)-6-hydroxy-3,4,5-tri((113C)methyl)-8-oxo-3,4-dihydroisochromene-7-carboxylic acid |

InChI |

InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1 |

InChI Key |

CBGDIJWINPWWJW-DZIGRXTASA-N |

Isomeric SMILES |

[13CH3][13C@@H]1[13C@H](O[13CH]=[13C]2[13C]1=[13C]([13C](=[13C]([13C]2=O)[13C](=O)O)O)[13CH3])[13CH3] |

Canonical SMILES |

CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C |

Origin of Product |

United States |

Advanced Analytical Methodologies Employing Citrinin 13c13

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Mycotoxin Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for quantifying chemical substances. The core principle involves adding a known amount of an isotopically labeled version of the analyte—in this case, Citrinin (B600267) 13C13—to the sample prior to any extraction or cleanup procedures. nih.govfda.gov This labeled compound, often referred to as an internal standard, has virtually identical chemical and physical properties to the naturally occurring (unlabeled) analyte. inikem.comfoodriskmanagement.com

During sample preparation and analysis, the labeled and unlabeled compounds exhibit the same behavior, including co-elution during chromatographic separation. core.ac.uk However, they are readily distinguishable by a mass spectrometer due to their mass difference. foodriskmanagement.com Quantification is not based on the absolute signal intensity of the analyte, but rather on the ratio of the signal from the unlabeled analyte to that of the labeled internal standard. fda.govmdpi.com This ratiometric measurement is the key to the method's robustness, as any variations or losses during the analytical process affect both the analyte and the internal standard proportionally, leaving their ratio unchanged. nih.govsemanticscholar.org

One of the most significant challenges in quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), is the "matrix effect". core.ac.ukresearchgate.netwur.nl This phenomenon occurs when co-eluting compounds from the sample matrix (e.g., fats, proteins, or salts in a food sample) interfere with the ionization of the target analyte in the MS source. longdom.org This interference can either suppress or enhance the analyte's signal, leading to significant inaccuracies in quantification. longdom.orgnih.gov

The use of a stable isotope-labeled internal standard like Citrinin 13C13 is the most effective strategy to compensate for these matrix effects. inikem.comromerlabs.comhpst.cz Because the labeled standard is chemically identical to the analyte, it experiences the same degree of ion suppression or enhancement. core.ac.uknih.gov Consequently, while the absolute signal intensities of both the analyte and the standard may fluctuate between samples due to matrix differences, their ratio remains constant and directly proportional to the analyte's concentration. longdom.org This effectively cancels out the impact of matrix effects, allowing for accurate quantification even in highly complex and variable sample types like spices, animal feed, and herbal supplements. core.ac.ukresearchgate.net

By effectively compensating for both procedural losses during sample preparation and unpredictable matrix effects during ionization, IDMS significantly enhances the accuracy (trueness) and precision (reproducibility) of analytical results. inikem.comhpst.cz Accuracy is improved because the method corrects for incomplete analyte recovery, a common issue in multi-step extraction and clean-up protocols. core.ac.uk The use of this compound allows for the calculation of the true concentration of native citrinin, irrespective of whether a fraction was lost during sample handling.

Precision is improved because the method is robust against slight variations in experimental conditions from sample to sample. researchgate.netresearchgate.net For example, minor differences in injection volume or instrument response are corrected for by the internal standard. Validation studies for mycotoxin analysis using 13C-labeled internal standards consistently demonstrate excellent performance, with apparent recoveries typically falling within the 88% to 105% range and relative standard deviations (RSDs) often below 11%. hpst.cz This high level of performance meets the stringent criteria set by regulatory bodies for the monitoring of mycotoxins in the food supply. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications with this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high sensitivity and selectivity. unito.itnih.gov The integration of this compound as an internal standard in LC-MS/MS methods further elevates the reliability of these analyses. mdpi.comresearchgate.net A typical workflow involves extracting the mycotoxins from a homogenized sample using a suitable solvent mixture (e.g., acetonitrile (B52724)/water/acetic acid), adding a known quantity of the this compound solution, and then proceeding with optional clean-up steps. researchgate.netfimek.edu.rs The final extract is injected into the LC-MS/MS system, where citrinin and this compound are separated from other components and then detected by the mass spectrometer. fda.gov

The MS/MS detector is usually operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, ensuring high specificity. wur.nl

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |

|---|---|---|---|

| Citrinin | 251.0 | 233.0 | 175.0 |

| This compound | 264.0 | 245.0 | 184.0 |

This interactive table presents typical mass spectrometric parameters for the analysis of citrinin and its 13C-labeled internal standard. Data compiled from multiple sources. unito.it

High-Resolution Mass Spectrometry (HRMS), utilizing analyzers like Orbitrap or Time-of-Flight (TOF), offers significant advantages for mycotoxin analysis and broader metabolite profiling. nih.govnih.govmdpi.com HRMS provides highly accurate mass measurements (typically with errors <5 ppm), which allows for the confident determination of a compound's elemental composition. uniroma1.it This high resolving power ensures exceptional specificity, enabling the separation of analyte signals from matrix interferences with very similar masses. nih.gov

In the context of citrinin analysis, HRMS is particularly valuable for human biomonitoring studies that aim to profile exposure by measuring citrinin and its metabolites, such as dihydrocitrinone (B1217665) (DH-CIT), in biological fluids like urine. nih.govresearchgate.net The use of an HRMS-based methodology, such as UHPLC-Q-Orbitrap HRMS, allows for the sensitive and unambiguous quantification of these biomarkers in complex biological matrices, providing a more accurate assessment of human exposure to citrinin. researchgate.net

The development of a robust analytical method using this compound requires careful optimization and rigorous validation according to internationally recognized guidelines, such as those from the European Commission. mdpi.comresearchgate.netfimek.edu.rs Validation protocols are designed to demonstrate that the method is fit for its intended purpose. Key performance parameters evaluated during validation include: researchgate.netnih.gov

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. fimek.edu.rs

Linearity: The demonstration that the instrument response is proportional to the analyte concentration over a specific range.

Accuracy (Recovery): The closeness of the measured result to the true value, often assessed by analyzing spiked blank samples. fimek.edu.rs

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD) for repeatability (intra-day precision) and reproducibility (inter-day precision). mdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified. nih.govfimek.edu.rs

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govfimek.edu.rs

Achieving optimal chromatographic separation is critical for a successful LC-MS/MS analysis. The goal is to obtain a sharp, symmetrical peak for citrinin that is well-resolved from interfering matrix components, which helps to minimize ion suppression. longdom.orgnih.gov Optimization involves adjusting several parameters:

Column Chemistry: Reversed-phase columns, particularly C18, are most commonly used for citrinin analysis. mdpi.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent like acetonitrile or methanol (B129727). The addition of modifiers such as formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) is common to improve peak shape and ionization efficiency. nih.govresearchgate.net

Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure efficient elution of the analyte while managing the separation from complex matrix components. unito.itnih.gov

Flow Rate and Temperature: These are adjusted to optimize separation efficiency and analysis time. Column temperatures typically range from 25 °C to 50 °C. mdpi.com

| Column Type | Mobile Phase A | Mobile Phase B | Flow Rate (mL/min) | Reference |

|---|---|---|---|---|

| C18 | Water/Methanol/Acetic Acid | - | 0.4 | researchgate.net |

| Raptor Biphenyl | 0.05% Formic Acid in Water | 0.05% Formic Acid in Methanol | 0.3 | nih.gov |

| C18 | 1 mM Ammonium Formate in Water | 1 mM Ammonium Formate in Methanol | - | researchgate.net |

This interactive table summarizes various chromatographic conditions used for the analysis of citrinin.

Method Development and Validation Protocols

Mass Spectrometric Parameter Optimization

The optimization of mass spectrometric parameters is a critical step in developing sensitive and robust analytical methods for citrinin using its 13C-labeled internal standard. This process involves fine-tuning various instrument settings to maximize the signal intensity of both the analyte and the internal standard while minimizing background noise. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are commonly employed for this purpose. nih.govmdpi.com

Key parameters that are typically optimized include both ion source settings and mass analyzer conditions. Optimization is generally performed by infusing a standard solution of the analyte. nih.gov

Ionization Mode: The choice between positive and negative electrospray ionization (ESI) is fundamental. For citrinin, studies have shown that while it can be detected in both modes, negative ESI often provides better performance for its metabolite, dihydrocitrinone (DH-CIT). nih.gov Interestingly, some methods have found that forming a methanol adduct ([M+MeOH-H]⁻) in negative ESI mode leads to higher signal intensities for both citrinin and its 13C-labeled internal standard, making this the preferred precursor ion. unito.it

Source Parameters: These settings are adjusted to achieve efficient desolvation and ionization. They include the capillary or spray voltage, source and desolvation temperatures, and nebulizing and drying gas flows. nih.govwur.nl For instance, a typical starting point for optimization might involve a capillary voltage of 2.80 kV, a source temperature of 150°C, and a desolvation temperature of 450°C. wur.nl

Compound-Specific Parameters: For MS/MS analysis, parameters like the cone voltage (or declustering potential) and collision energy are optimized for the specific precursor-to-product ion transitions of both native citrinin and this compound. The goal is to achieve the most stable and intense fragmentation, ensuring specificity and sensitivity. unito.itiu.edu

The table below provides an example of optimized MS/MS parameters for citrinin analysis.

Table 1: Example of Optimized Mass Spectrometry Parameters for Citrinin Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Electrospray Negative (ESI-) | unito.it |

| Capillary Voltage | 2.80 kV | wur.nl |

| Cone Voltage | 20.0 V | wur.nl |

| Source Temperature | 150°C | wur.nl |

| Desolvation Temperature | 450°C | wur.nl |

| Cone Gas Flow | 150 L/hr | wur.nl |

| Precursor Ion (Citrinin) | m/z 249 | unito.it |

Calibration Strategies and Limit of Quantification Determination

The primary advantage of using this compound is the ability to employ stable isotope dilution analysis (SIDA), which is the gold standard for quantification in mass spectrometry. hpst.cz This strategy involves adding a known amount of the labeled internal standard to the sample at an early stage of the sample preparation process. Since the labeled standard has virtually identical chemical and physical properties to the native analyte, it experiences the same losses during extraction and the same ionization suppression or enhancement in the mass spectrometer source. hpst.czunito.it Quantification is then based on the ratio of the response of the native analyte to that of the labeled standard, resulting in highly accurate and precise measurements. mdpi.com

This approach allows for the use of calibration curves prepared in a neat solvent, which simplifies the calibration process and avoids the often difficult and costly preparation of matrix-matched standards. unito.it Linearity of the calibration curve is assessed over a relevant concentration range, and the goodness-of-fit is confirmed. unito.it

The limit of quantification (LOQ) is a critical performance characteristic of the method, representing the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. The LOQ is determined experimentally and is highly dependent on the matrix being analyzed and the specific methodology employed. The use of this compound in conjunction with optimized LC-MS/MS methods has enabled the determination of citrinin at very low levels in a variety of complex matrices. researchgate.netnih.govnih.gov

The table below summarizes reported LOQs for citrinin in various matrices, demonstrating the sensitivity achieved with these advanced methods.

Table 2: Reported Limits of Quantification (LOQ) for Citrinin in Various Matrices

| Matrix | LOQ | Analytical Method | Reference |

|---|---|---|---|

| Red Yeast Rice Food Supplements | 20 µg/kg | LC-MS/MS | wur.nl |

| Wheat | 2.5 µg/kg | LC-MS/MS | mdpi.com |

| Human Blood Plasma | 0.15 ng/mL | LC-MS/MS | researchgate.netnih.gov |

| Human Urine | 0.05 ng/mL | LC-MS/MS | researchgate.netnih.gov |

| Spices | 3 µg/kg | HPLC-FLD with IAC | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Analysis

While mass spectrometry is the primary tool for quantification using isotope-labeled standards, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for analyzing the extent and position of isotopic enrichment within a molecule.

Carbon-13 NMR for Structural Elucidation of Biosynthetic Intermediates

Carbon-13 NMR is instrumental in biosynthetic studies where organisms are fed with 13C-labeled precursors. By analyzing the resulting 13C-enriched target molecule, such as citrinin, the specific carbon atoms that are derived from the precursor can be identified. This provides a detailed map of how the molecule is assembled by the organism. nih.gov

In the study of citrinin biosynthesis in the fungus Monascus ruber, cultures were supplemented with 13C-labeled acetate (B1210297). The isolated 13C-enriched citrinin was then analyzed by 13C NMR. The analysis of the 13C-13C coupling patterns and signal enrichments in the spectrum revealed that the citrinin backbone was formed from a tetraketide, not a pentaketide (B10854585) as seen in other fungi like Aspergillus and Penicillium. nih.gov This technique allows researchers to trace the metabolic fate of labeled precursors and definitively establish the structures of key biosynthetic intermediates, correcting previously proposed pathways. nih.govd-nb.info

Quantitative NMR for Isotopic Distribution Assessment

Quantitative 13C NMR (qNMR) is an emerging technique that can determine the 13C/12C ratio at specific atomic positions within a molecule at natural abundance, providing a position-specific isotopic fingerprint. hilarispublisher.comnih.gov This offers a much higher level of detail than Isotope Ratio Mass Spectrometry (IRMS), which typically provides a bulk isotope ratio for the entire molecule. nih.gov

While most applications have focused on molecules like vanillin (B372448) for food authenticity studies, the principles are directly applicable to assessing the isotopic distribution in intentionally enriched compounds like this compound. nih.govnih.gov By using optimized acquisition parameters to ensure a quantitative response, 13C qNMR can verify the uniformity of labeling in this compound. It can precisely measure the enrichment at each of the 13 carbon positions, confirming that the isotopic label is distributed as expected. This level of quality control is crucial for ensuring the accuracy of the stable isotope dilution assays in which the standard is used. rsc.org

Sample Preparation Techniques in Conjunction with Isotope-Labeled Standards

Effective sample preparation is crucial for removing interfering matrix components and concentrating the analyte before instrumental analysis. The addition of this compound at the beginning of this process is key to correcting for any analyte losses. hpst.cz

Extraction Methodologies

The choice of extraction methodology depends heavily on the nature of the sample matrix. Several techniques have been successfully applied for the analysis of citrinin. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, originally developed for pesticide analysis, has been adapted for mycotoxins. A typical QuEChERS-based method for citrinin in food supplements involves an initial extraction with an acidified organic solvent like acetonitrile, followed by a salting-out step where salts such as magnesium sulfate (B86663) and sodium chloride are added. This induces a phase separation, where the analyte partitions into the acetonitrile layer, which can then be collected for analysis. wur.nlmdpi.com

Liquid-Liquid Extraction (LLE): LLE is a classic technique used to separate compounds based on their relative solubilities in two different immiscible liquids. For extracting citrinin from fungal culture filtrates, a multi-step LLE procedure using solvents like n-butanol and ethyl acetate at controlled pH has been employed. nih.govnih.gov

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to isolate the analyte from the sample matrix. While effective, its performance can be matrix-dependent. For complex biological fluids like urine, SPE has been found to be less efficient than other methods. researchgate.netnih.gov

Immunoaffinity Column (IAC) Cleanup: IACs utilize highly specific monoclonal antibodies bound to a solid support to capture the target analyte. For citrinin analysis in complex matrices like urine, IAC cleanup has proven to be superior to conventional SPE, providing a much cleaner extract and leading to lower detection limits. researchgate.netnih.gov

Protein Precipitation: For biological samples with high protein content, such as blood plasma, a simple and effective cleanup method is protein precipitation. This is typically achieved by adding a solvent like acetonitrile, which denatures the proteins, causing them to precipitate out of the solution. After centrifugation, the supernatant containing the analyte can be directly analyzed. researchgate.netnih.gov

The table below summarizes various extraction methodologies used for citrinin analysis in different matrices.

Table 3: Summary of Extraction Methodologies for Citrinin Analysis

| Extraction Method | Matrix | Key Steps | Reference |

|---|---|---|---|

| QuEChERS | Red Yeast Rice Supplements | Extraction with acidified acetonitrile; phase separation with MgSO₄ and NaCl. | wur.nlmdpi.com |

| Liquid-Liquid Extraction (LLE) | Fungal Culture Filtrate | Sequential extractions with n-butanol and ethyl acetate at controlled pH. | nih.gov |

| Immunoaffinity Column (IAC) | Human Urine | Sample loading onto antibody column, washing, and elution of citrinin. | researchgate.netnih.gov |

Clean-up Procedures

In the analysis of the mycotoxin citrinin, particularly at trace levels in complex matrices like food, feed, and biological fluids, effective sample clean-up is a critical step to remove interfering substances. mdpi.com Methodologies that employ this compound as an internal standard for stable isotope dilution analysis (SIDA) integrate this labeled compound prior to the clean-up phase. This ensures that any loss of the target analyte during extraction and purification is mirrored by the internal standard, allowing for accurate quantification. researchgate.netresearchgate.net

Several clean-up techniques are commonly used in methods analyzing citrinin. These include:

Solid-Phase Extraction (SPE): This is a widely used technique for purifying citrinin from sample extracts. nih.govmdpi.comnih.gov Different SPE cartridges, such as reversed-phase (e.g., C18) and strong anion exchange (SAX), have been effectively utilized. mdpi.com For instance, a comparison of Oasis HLB and SAX SPE columns found that SAX cartridges yielded limits of detection that were 3 to 9 times lower due to their superior ability to remove matrix interferences. mdpi.com

Immunoaffinity Columns (IAC): These columns use monoclonal antibodies specific to citrinin, offering highly selective extraction and clean-up. mdpi.com For the analysis of citrinin and its metabolite in urine, IAC clean-up proved to be significantly superior to SPE with C18 material for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

Liquid-Liquid Extraction (LLE): LLE is another foundational technique used for the separation of citrinin from sample matrices. mdpi.commdpi.com

QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method, which often involves a partitioning step with salts like magnesium sulfate and sodium chloride, is also cited as a sample preparation and clean-up method for citrinin analysis. nih.govmdpi.comwur.nl

In a typical workflow utilizing this compound, the labeled standard is added to the sample at the beginning of the preparation process. The sample then undergoes extraction, followed by one of the clean-up procedures mentioned above before instrumental analysis, most commonly with LC-MS/MS. wur.nlacs.org

| Clean-up Technique | Principle | Common Application in Citrinin Analysis | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte is partitioned between a solid and liquid phase. | Used with C18 or SAX cartridges to remove matrix interferences from food and biological samples. | mdpi.comnih.gov |

| Immunoaffinity Columns (IAC) | Utilizes specific antibody-antigen binding for high selectivity. | Highly effective for cleaning up complex matrices like urine prior to LC-MS/MS analysis. | mdpi.comnih.gov |

| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in two immiscible liquid phases. | A fundamental extraction and clean-up method for citrinin. | mdpi.commdpi.com |

| QuEChERS | Combines salting-out liquid extraction with dispersive SPE. | Applied for sample preparation in various food commodities. | nih.govmdpi.com |

Quality Assurance and Quality Control in Analytical Research

Robust quality assurance (QA) and quality control (QC) measures are fundamental for generating reliable and comparable data in the analysis of mycotoxins such as citrinin. The use of isotopically labeled internal standards like this compound is a cornerstone of QA/QC in modern analytical methods, particularly those using mass spectrometry. researchgate.netromerlabs.com These standards are crucial for validating method performance and ensuring the accuracy of results, which is essential for food safety monitoring and regulatory compliance. nih.gov

This compound serves as a certified reference material (CRM) and is intended for use as an internal standard for the quantification of citrinin by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com As a fully 13C isotope-labeled standard, all carbon atoms in the molecule are replaced with the stable 13C isotope. romerlabs.com This gives it chemical and physical properties nearly identical to the unlabeled native citrinin. researchgate.net

The primary advantage of using this compound is its ability to compensate for variations during the analytical process. researchgate.net Because it behaves like the target analyte during sample extraction, clean-up, and ionization, it can effectively correct for:

Recovery Losses: Any analyte lost during sample preparation is accounted for, as the labeled standard experiences the same proportional loss. romerlabs.com

Matrix Effects: In LC-MS/MS analysis, co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results. The labeled internal standard is affected by these matrix effects in the same way as the native toxin, allowing for accurate correction and quantification. researchgate.netresearchgate.net

CRMs of this compound are produced by accredited bodies under quality systems such as ISO 17034 and ISO/IEC 17025, ensuring their concentration and purity are certified and traceable. lgcstandards.comlgcstandards.com This certification is vital for the validation of analytical methods and for demonstrating the accuracy of laboratory results.

| Parameter | Specification | Reference |

|---|---|---|

| Product Name | This compound | lgcstandards.com |

| Format | Solution in Acetonitrile | lgcstandards.com |

| Concentration | 10 µg/mL | lgcstandards.com |

| CAS Number | 2802898-41-3 | lgcstandards.com |

| Intended Use | Internal standard for quantification of citrinin by GC- or LC-MS | caymanchem.com |

| Accreditation | Manufactured under ISO 17034, with analytical measurements under ISO/IEC 17025 | lgcstandards.com |

Interlaboratory proficiency tests (PTs) and collaborative studies are essential components of external quality control, allowing laboratories to assess their analytical performance against their peers and ensuring the harmonization of results across different institutions. nih.govwur.nl For citrinin, several PTs have been organized to evaluate the competence of laboratories in determining its concentration in various food matrices, such as red yeast rice and flour. wur.nlfapas.com

In a 2015 proficiency test organized by the European Union Reference Laboratory (EURL) for Mycotoxins, participating laboratories were free to use their method of choice for determining citrinin in red yeast rice. wur.nl The majority (70%) of participants utilized LC-MS/MS methods, which are best suited for the use of isotopically labeled internal standards like this compound to achieve the required accuracy and precision. researchgate.netwur.nl For laboratories that did not have a pre-existing method, the EURL provided a candidate method which explicitly uses 13C13-Citrinin as the internal standard. wur.nlwur.nl

| Parameter | Details | Reference |

|---|---|---|

| Objective | Method validation study (MVS) to harmonize citrinin determination in food and food supplements. | nih.gov |

| Participants | Eighteen international laboratories. | nih.gov |

| Matrices Tested | Red yeast rice (RYR), wheat flour, Ginkgo biloba leaves (GBL), and food supplements thereof. | nih.gov |

| Analytical Method | Standardized LC-MS/MS procedure. | nih.gov |

| Within-Laboratory Precision (RSDr) | 6.4% to 14.6% | nih.gov |

| Between-Laboratory Precision (RSDR) | 10.2% to 37.3% | nih.gov |

| Conclusion | The applied analytical method was deemed suitable for standardization, supported by acceptable HorRat values. | nih.gov |

Biosynthetic Pathway Elucidation of Citrinin Using Isotope Tracing

Mechanistic Investigations into Polyketide Biosynthesis

The biosynthesis of citrinin (B600267) follows the polyketide pathway, a fundamental route for the formation of a wide array of secondary metabolites in fungi. nih.gov Isotope labeling studies have been pivotal in confirming this and in detailing the assembly of the carbon skeleton.

Identification of Precursor Molecules via ¹³C-Labeled Acetate (B1210297) Incorporation

Early biosynthetic studies utilized ¹⁴C as a tracer to establish that the carbon skeleton of citrinin is derived from five acetate units and three one-carbon units. psu.edu Subsequent investigations employing stable isotopes, specifically ¹³C-labeled acetate, coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, provided more definitive evidence and a deeper understanding of the precursor incorporation. nih.govnih.gov

Feeding experiments with [1-¹³C]acetate and [2-¹³C]acetate on cultures of Penicillium citrinum and Aspergillus terreus confirmed that citrinin is assembled from a pentaketide (B10854585) chain, formed by the condensation of one acetyl-CoA molecule with four malonyl-CoA molecules. nih.gov The resulting ¹³C enrichment patterns observed in the citrinin molecule were consistent with a head-to-tail linkage of these acetate units. psu.edu

| Precursor | Enriched Carbons in Citrinin |

| [1-¹³C]acetate | C-1, C-3, C-4a, C-6, C-8 |

| [2-¹³C]acetate | C-4, C-5, C-7, C-8a, C-9 |

Table 1: Incorporation of ¹³C-labeled acetate into the citrinin backbone in Penicillium and Aspergillus species.

Tracing Carbon Atom Rearrangements and Condensation Reactions

Isotope tracing has not only identified the building blocks of citrinin but has also shed light on the complex series of condensation and rearrangement reactions that occur during its biosynthesis. The labeling patterns obtained from experiments with [1,2-¹³C]acetate revealed the connectivity of the acetate units within the polyketide chain. nih.gov

The biosynthesis begins with the formation of a trimethylated pentaketide. mdpi.comrsc.org This intermediate then undergoes a series of redox manipulations and cyclizations to form the final citrinin structure. rsc.org The use of ¹³C-labeled precursors has been crucial in ruling out alternative biosynthetic pathways that would involve different intramolecular rearrangements. rsc.org

Enzymatic Steps and Gene Cluster Analysis in Citrinin Biosynthesis

The elucidation of the citrinin biosynthetic pathway at the molecular level has been achieved through a combination of targeted gene knockouts, heterologous gene expression, and detailed enzymatic assays. rsc.orgnih.gov These studies have identified and characterized the key enzymes responsible for the construction and modification of the polyketide chain.

Characterization of Polyketide Synthases (PKS)

At the heart of citrinin biosynthesis is a non-reducing polyketide synthase (nrPKS), commonly referred to as CitS or PksCT. nih.govresearchgate.netuniprot.org This large, multi-domain enzyme is responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to assemble the polyketide backbone. uniprot.orgnih.gov The PksCT gene has been identified in various citrinin-producing fungi, including Monascus and Penicillium species. acs.orgacs.org

The CitS enzyme contains several catalytic domains, including a ketosynthase (KS), acyltransferase (AT), product template (PT), and an acyl carrier protein (ACP) domain. researchgate.net It also possesses a C-methyltransferase (CMeT) domain that is responsible for the three programmed C-methylations of the growing polyketide chain. nih.gov The final release of the polyketide intermediate, a keto-aldehyde, is facilitated by a C-terminal reductase (R) domain. nih.gov

Elucidation of Tailoring Enzyme Functions (e.g., Oxidases, Reductases)

Following the synthesis of the initial polyketide chain by PKS, a series of tailoring enzymes modify the intermediate to produce the final citrinin molecule. These enzymes are encoded by genes located within the citrinin biosynthetic gene cluster alongside the PKS gene. nih.govresearchgate.net

Key tailoring enzymes and their functions include:

CitA: A serine hydrolase that assists in the release of the keto-aldehyde intermediate from the PKS. rsc.orguniprot.org

CitB: A non-heme iron-dependent oxygenase that oxidizes a methyl group on the intermediate to an alcohol. rsc.orgnih.gov

CitC and CitD: Oxidoreductases that further oxidize the alcohol to an aldehyde and then to a carboxylic acid. rsc.orgrsc.orgnih.gov

CitE: A reductase that catalyzes the final reduction step to yield citrinin. rsc.orgnih.govuniprot.org

The coordinated action of these enzymes has been demonstrated through heterologous expression experiments in Aspergillus oryzae, where the co-expression of citS and the tailoring enzyme genes led to the production of citrinin. rsc.orgnih.gov

| Gene | Enzyme | Function in Citrinin Biosynthesis |

| citS (pksCT) | Non-reducing Polyketide Synthase | Synthesis of the trimethylated pentaketide aldehyde intermediate |

| citA | Serine Hydrolase | Facilitates the release of the keto-aldehyde from the PKS |

| citB | Non-heme Iron Oxidase | Oxidation of a methyl group to an alcohol |

| citC | Oxidoreductase | Oxidation of the alcohol to an aldehyde |

| citD | Aldehyde Dehydrogenase | Oxidation of the aldehyde to a carboxylic acid |

| citE | Reductase | Final reduction to form citrinin |

Table 2: Key genes and enzymes in the citrinin biosynthetic pathway.

Comparative Biosynthesis in Different Fungal Species (e.g., Monascus, Penicillium, Aspergillus)

While the fundamental steps of citrinin biosynthesis are conserved across different fungal genera, isotope labeling studies have revealed some intriguing differences, particularly between Monascus and the Penicillium/Aspergillus group. nih.govnih.gov

In Penicillium and Aspergillus species, citrinin biosynthesis proceeds via a pentaketide intermediate, as confirmed by ¹³C-labeling experiments. nih.gov However, studies on Monascus ruber have shown that the biosynthesis of citrinin in this fungus originates from a tetraketide precursor. nih.govnih.govresearchgate.net This suggests a divergence in the early steps of the pathway, potentially at a tetraketide branch point that also leads to the production of red pigments characteristic of Monascus species. nih.govresearchgate.net

The citrinin gene cluster shows a high degree of homology between Penicillium and Monascus species. openagrar.de However, the distribution of these genes can vary. For instance, the pksCT gene has been found in Monascus purpureus, Monascus kaoliang, and Monascus sanguineus, while the regulatory gene ctnA is absent in M. sanguineus. acs.org Furthermore, the entire citrinin gene cluster appears to be absent or significantly different in other Monascus species like Monascus pilosus and Monascus ruber in some analyses. acs.org This highlights the genetic diversity underlying secondary metabolite production even within the same genus.

Divergence and Convergence in Metabolic Pathways

The biosynthetic pathway of citrinin is a prime example of metabolic divergence, where a common precursor can be channeled into different metabolic routes, leading to a variety of secondary metabolites. In Monascus ruber, feeding experiments with ¹³C-labeled acetate have revealed that citrinin biosynthesis originates from a tetraketide, which is formed by the condensation of one acetyl-CoA and three malonyl-CoA molecules. nih.govresearchgate.netnih.gov This finding is significant as it suggests a divergence from the pentaketide pathway observed in Penicillium and Aspergillus species for citrinin production. nih.govresearchgate.netnih.gov The tetraketide intermediate serves as a crucial branch point, potentially leading to the production of both citrinin and the characteristic red pigments produced by Monascus species. nih.govresearchgate.net This divergence highlights the metabolic plasticity within different fungal genera.

Conversely, the citrinin pathway also demonstrates convergence, where different initial steps can lead to a common intermediate. While early theories proposed various intramolecular rearrangements, systematic investigations combining gene knockout and heterologous expression have clarified the direct enzymatic transformations. rsc.orgnih.govscilit.com The pathway involves a series of oxidation and reduction steps catalyzed by specific enzymes encoded within the citrinin gene cluster. rsc.orgnih.govscilit.com

Relationship to Other Fungal Secondary Metabolites (e.g., Tropolones, Azaphilones)

The biosynthesis of citrinin is closely related to that of other classes of fungal secondary metabolites, including tropolones and azaphilones. rsc.orgnih.govscilit.comrsc.org This relationship is established through shared enzymatic machinery and chemical intermediates. The activity of CitB, a non-heme iron oxidase involved in the citrinin pathway, links it to the biosynthesis of fungal tropolones. rsc.orgnih.govscilit.comrsc.org Furthermore, the observation of aminated shunt products during heterologous expression experiments connects the citrinin pathway to azaphilone biosynthesis. rsc.orgnih.govscilit.com These connections underscore a common evolutionary origin and the modular nature of fungal secondary metabolite biosynthesis, where gene clusters can be adapted to produce a diverse array of compounds. The citrinin biosynthetic pathway is also considered a model for understanding the formation of other polyketides like sorbicillinoids. nih.govrsc.org

Genetic Manipulation for Biosynthetic Pathway Engineering

Advances in molecular biology have enabled the genetic manipulation of the citrinin biosynthetic pathway, providing powerful tools for both pathway elucidation and the engineering of strains with altered metabolite profiles. nih.gov

Targeted Gene Knockout Strategies

Targeted gene knockout has been a pivotal strategy in functionally characterizing the genes within the citrinin biosynthetic cluster. rsc.orgnih.govscilit.com By systematically deleting specific genes in Monascus ruber and observing the resulting metabolic changes, researchers have been able to assign functions to individual enzymes. rsc.orgnih.govscilit.comresearchgate.net

For instance, knockout of the polyketide synthase gene, pksCT (also known as citS), completely abolishes citrinin production, confirming its essential role in synthesizing the polyketide backbone. nih.govnhri.org.tw Similarly, knocking out genes encoding tailoring enzymes, such as oxidases and reductases, leads to the accumulation of specific biosynthetic intermediates, which can then be isolated and structurally characterized. rsc.orgnih.govscilit.com This approach was crucial in determining the precise order of reactions in the pathway. rsc.orgnih.govscilit.com For example, the disruption of the dehydrogenase gene citE has been explored as a method to eliminate citrinin production. nih.govfrontiersin.org

Table 1: Key Genes in the Citrinin Biosynthetic Pathway and their Functions Determined by Gene Knockout

| Gene | Encoded Protein | Function in Citrinin Biosynthesis | Reference |

|---|---|---|---|

| pksCT / citS | Polyketide Synthase | Synthesizes the initial polyketide chain. | nih.govnhri.org.tw |

| citA | Hydrolase | Assists in the reductive release of the keto-aldehyde intermediate. | rsc.orgnih.govscilit.com |

| citB | Non-heme iron oxidase | Oxidizes the C-12 methyl group of the intermediate to an alcohol. | rsc.orgnih.govscilit.com |

| citC | Oxidase | Oxidizes the C-12 alcohol to an aldehyde. | rsc.orgnih.govscilit.com |

| citD | Oxidase | Converts the C-12 aldehyde to a carboxylic acid. | rsc.orgnih.govscilit.com |

| citE | Dehydrogenase / Reductase | Catalyzes the final reduction at C-3 to yield citrinin. | rsc.orgnih.govscilit.comnih.gov |

Heterologous Expression Systems for Pathway Reconstruction

Heterologous expression, particularly in hosts like Aspergillus oryzae, has been a complementary and powerful technique for elucidating the citrinin biosynthetic pathway. rsc.orgnih.govscilit.comnih.gov This approach involves transferring the citrinin biosynthetic genes from the native producer into a well-characterized host organism that does not naturally produce citrinin. nih.gov

By expressing different combinations of the citrinin genes, researchers can reconstruct the pathway step-by-step and identify the function of each enzyme in a clean genetic background, free from the interference of other native metabolic pathways. rsc.orgnih.govscilit.comnih.gov This strategy has been instrumental in definitively confirming the roles of the tailoring enzymes (CitA-CitE) and in ruling out previously proposed alternative pathways involving complex rearrangements. rsc.orgnih.govscilit.com Coordinated expression of the entire set of biosynthetic genes (CitS and CitA–CitE) in A. oryzae has successfully led to the high-yield production of citrinin, demonstrating the completeness of the identified gene set. rsc.orgnih.govscilit.com

Table 2: Heterologous Expression Experiments for Citrinin Pathway Elucidation

| Host Organism | Expressed Genes from Monascus ruber | Outcome | Significance | Reference |

|---|---|---|---|---|

| Aspergillus oryzae | citS | Production of the keto-aldehyde intermediate. | Confirmed the product of the polyketide synthase. | rsc.orgnih.govscilit.com |

| Aspergillus oryzae | citS, citA, citB | Accumulation of the C-12 alcohol intermediate. | Elucidated the function of CitB as an oxidase. | rsc.orgnih.govscilit.com |

| Aspergillus oryzae | citS, citA, citB, citC | Accumulation of the C-12 aldehyde intermediate. | Determined the function of CitC. | rsc.orgnih.govscilit.com |

| Aspergillus oryzae | citS, citA, citB, citC, citD | Accumulation of the carboxylic acid intermediate. | Confirmed the function of CitD. | rsc.orgnih.govscilit.com |

Metabolic Fate and Biotransformation Studies of Citrinin Using Stable Isotope Tracing

In Vitro Metabolic Studies

In vitro systems, such as cell-free extracts and isolated enzyme preparations, offer a controlled environment to dissect the molecular steps of citrinin's biotransformation. These studies are crucial for identifying specific metabolites and understanding the enzymes responsible for the detoxification or activation of the mycotoxin.

Identification of Labeled Metabolites in Cell-Free Systems

Research using cell-free systems has been instrumental in identifying the primary metabolites of citrinin (B600267). When citrinin is incubated with liver microsomes or other cellular fractions, a key transformation product observed is dihydrocitrinone (B1217665) (DH-CIT). mdpi.com Studies have confirmed that DH-CIT is a major urinary metabolite in both rats and humans. mdpi.com The conversion of citrinin to dihydrocitrinone is considered a detoxification step, as dihydrocitrinone has been shown to be non-genotoxic. mdpi.com Another significant metabolite identified is decarboxycitrinin (B1256072), which is formed through the removal of a carboxyl group. mdpi.com The use of isotopically labeled citrinin in such experiments allows for the unambiguous tracking of the carbon skeleton, confirming that these metabolites are indeed derived from the parent mycotoxin.

Enzymatic Biotransformation Mechanisms

The transformation of citrinin into its various metabolites is driven by specific enzymatic reactions. For instance, the conversion to dihydrocitrinone involves a reduction reaction. mdpi.com Recently, it has been discovered that manganese peroxidase from the fungus Moniliophthora roreri can effectively degrade citrinin, with dihydrocitrinone being one of the identified degradation products. researchgate.net This enzymatic degradation leads to a significant decrease in toxicity. researchgate.net Another key enzymatic process is decarboxylation, which leads to the formation of decarboxycitrinin. mdpi.comfrontiersin.org This reaction is catalyzed by an intracellular decarboxylase found in certain bacteria, such as Moraxella sp. frontiersin.org These enzymatic processes represent the primary mechanisms for the biotransformation of citrinin in various organisms.

In Planta Metabolism and Detoxification Mechanisms

Plants, as primary recipients of mycotoxin contamination, have evolved sophisticated mechanisms to metabolize and detoxify these harmful compounds. Understanding these pathways is critical for food safety and agricultural science.

Formation of Conjugates and Masked Mycotoxins in Plants

When plants are exposed to mycotoxins like citrinin, they often employ a detoxification strategy that involves conjugation. mdpi.comresearchgate.net This process entails attaching polar molecules, such as sugars, to the mycotoxin. researchgate.net These modified forms are known as "masked mycotoxins" because they are often not detected by conventional analytical methods that target the parent compound. researchgate.netbiomedres.usbiomedres.us The formation of these conjugates, such as citrinin-glucose conjugates, renders the mycotoxin more water-soluble, facilitating its transport and storage within the plant cell, typically in the vacuole. researchgate.netuni-muenster.de While this process may reduce the immediate toxicity to the plant, these masked mycotoxins can be hydrolyzed back to the parent toxin during digestion in animals and humans, posing a hidden risk. mdpi.comresearchgate.net

Tracing Labeled Citrinin in Plant Tissues

Stable isotope tracing provides a powerful tool for following the uptake, distribution, and metabolism of citrinin within plant tissues. mcgill.cafrontiersin.org By applying 13C-labeled citrinin to plants, researchers can track its movement from the roots to the shoots and identify the tissues where it and its metabolites accumulate. mcgill.camdpi.com Studies using labeled precursors have been fundamental in elucidating the biosynthetic pathway of citrinin itself in fungi. rsc.orgnih.govresearchgate.net Similarly, tracing labeled citrinin in plants confirms the formation of conjugates and helps to quantify the extent of detoxification through this pathway. mdpi.com This information is vital for assessing the true level of mycotoxin contamination in crops and for developing strategies to mitigate its impact.

Microbial Biotransformation and Detoxification Pathways

Microorganisms play a significant role in the environmental fate of mycotoxins. Many bacterial and fungal species have the ability to degrade or transform citrinin, often leading to less toxic compounds. frontiersin.org

Several microbial species have been identified for their ability to detoxify citrinin. The marine bacterium Moraxella sp. MB1 can convert citrinin into decarboxycitrinin through an intracellular decarboxylase. mdpi.comfrontiersin.org Decarboxycitrinin has been shown to be non-toxic to mice. frontiersin.org Other bacteria such as Cryptococcus podzolicus, Rhizobium borbori, and Klebsiella pneumoniae have also been reported to effectively degrade citrinin. researchgate.netresearchgate.net The degradation by C. podzolicus Y3 is attributed to intracellular enzymes that are activated as a defense response to the mycotoxin. mdpi.com In some cases, the biotransformation can involve the formation of adducts. For example, Aspergillus parasiticus can produce kojic acid, which reacts non-enzymatically with citrinin to form a citrinin-kojic acid adduct that shows no cytotoxic effects. mdpi.com These microbial pathways represent promising avenues for the bioremediation of citrinin-contaminated food and feed.

Fungal and Bacterial Degradation Mechanisms

The biotransformation of citrinin by various microorganisms is a key area of research for mitigating its toxic effects in food and feed. Several bacterial and fungal species have demonstrated the ability to degrade this mycotoxin. The degradation process is influenced by environmental factors such as pH, temperature, and the initial concentration of the toxin. researchgate.net

Bacterial degradation has been observed in species like Klebsiella pneumoniae, which can completely degrade citrinin within 10 hours when provided as the sole carbon source. researchgate.net Similarly, Rhizobium borbori PS45 and Enterobacter cloacae PS21 have been shown to effectively degrade citrinin in mineral media. frontiersin.org Studies indicate that the degradation is most efficient during the exponential growth phase of the bacteria. researchgate.net For instance, the degradation rate by Cupriavidus podzolicus Y3 was significantly higher (94%) at a cell concentration of 1×10⁸ cells/mL and was most favorable under acidic conditions (pH 4.0) at 28°C. researchgate.net

Fungal species also play a role in citrinin detoxification. The yeast Rhodotorula mucilaginosa has been reported to degrade 93.10% of the citrinin produced by Penicillium digitatum within 48 hours under in vivo conditions. researchgate.net Other fungal genera, including Aspergillus, Cladosporium, and Penicillium, which are often found on stored grains, may also possess degradation capabilities. researchgate.net The degradation of citrinin often results in the formation of metabolites. One identified degradation product is dihydrocitrinone, which is formed through the action of certain microbes. researchgate.net Another decomposition product, dicitrinin A, is a dimer that can form in neutral environments with high citrinin concentrations. wikipedia.org The decomposition can also yield products like citrinin H1, which exhibits increased cytotoxicity, and the less toxic citrinin H2. wikipedia.orgwalshmedicalmedia.com

| Microorganism | Type | Reported Degradation Efficiency | Key Conditions/Findings | Reference |

|---|---|---|---|---|

| Klebsiella pneumoniae | Bacterium | Complete degradation in 10 h | Most effective during exponential growth phase; optimal at 37°C and pH 7. | researchgate.net |

| Cupriavidus podzolicus Y3 | Bacterium | 94% degradation in 42 h | Optimal at 28°C and pH 4.0. | researchgate.net |

| Rhizobium borbori PS45 | Bacterium | Effective degradation | Degraded citrinin in mineral medium. | frontiersin.org |

| Enterobacter cloacae PS21 | Bacterium | Effective degradation | Degraded citrinin in mineral medium. | frontiersin.org |

| Rhodotorula mucilaginosa | Yeast (Fungus) | 93.10% degradation in 48 h | Degraded citrinin produced by P. digitatum. | researchgate.net |

Enzymatic Systems Involved in Microbial Detoxification

The microbial degradation of mycotoxins is facilitated by specific enzymatic systems. uoguelph.ca These biological catalysts offer a highly specific and efficient means of detoxification under mild conditions, preserving the nutritional quality of the treated commodity. frontiersin.orgmdpi.com For citrinin, research has begun to identify the enzymes responsible for its breakdown.

A significant finding is the ability of a manganese peroxidase (MrMnP) from the fungus Moniliophthora roreri to effectively degrade citrinin. researchgate.net This enzyme was shown to completely degrade pure citrinin at a concentration of 10 mg/L within 72 hours. researchgate.net The degradation process appears to involve both direct and indirect actions of the enzyme on the citrinin molecule. researchgate.net One of the resulting products from this enzymatic action was identified as dihydrocitrinone. researchgate.net

While the specific enzymes from degrading bacteria like Klebsiella pneumoniae have not yet been fully identified, it is understood that extracellular enzymes are likely involved. researchgate.netmdpi.com Broader categories of enzymes, such as oxidoreductases and lactonases, are known to be instrumental in the detoxification of other mycotoxins by catalyzing the conversion of toxic functional groups, and similar mechanisms are proposed for citrinin. frontiersin.org Enzymatic detoxification represents a promising strategy as it avoids the introduction of residual cells or unwanted microbial metabolites into the final product. researchgate.net

| Enzyme | Source Organism | Enzyme Class | Key Findings | Reference |

|---|---|---|---|---|

| Manganese Peroxidase (MrMnP) | Moniliophthora roreri | Oxidoreductase (Peroxidase) | Completely degraded 10 mg/L citrinin in 72h. Identified dihydrocitrinone as a degradation product. | researchgate.net |

| Extracellular Enzymes (unspecified) | Bacillus licheniformis | Protein/Enzyme | Cell-free supernatant showed ability to metabolize aflatoxin B1, suggesting extracellular enzyme action, a principle applicable to other mycotoxins. | mdpi.com |

Isotopic Tracing for Metabolic Flux Analysis

Stable isotope tracing is a powerful technique for investigating the metabolic fate of compounds in biological systems. birmingham.ac.uk By replacing atoms in a molecule with their stable isotopes, such as replacing carbon-12 with carbon-13, researchers can track the molecule's journey through various metabolic pathways. medchemexpress.com Citrinin-13C13 is a fully labeled stable isotope of citrinin, where all 13 carbon atoms are the 13C isotope. romerlabs.com This labeled compound serves as an internal standard for accurate quantification by mass spectrometry and as a tracer in metabolic flux analysis (MFA). caymanchem.comnih.govmdpi.com

Application of 13C-Tracing to Elucidate Metabolic Dynamics

The use of 13C-labeled tracers is central to metabolic flux analysis (MFA), a method used to quantify the rates (fluxes) of intracellular metabolic pathways. nih.govd-nb.info When a 13C-labeled substrate like Citrinin-13C13 is introduced into a biological system, the labeled carbon atoms are incorporated into downstream metabolites as the parent molecule is processed. birmingham.ac.uk Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can detect these labeled metabolites and determine the distribution of the 13C atoms within their structures. nih.govnih.gov

This information allows researchers to map the flow of carbon from the initial tracer molecule through the metabolic network, revealing which pathways are active and how they are interconnected. researchgate.net For example, studies using 13C-labeled acetate (B1210297) have been crucial in elucidating the biosynthetic pathway of citrinin itself in fungi like Monascus ruber. nih.gov By analyzing the 13C enrichment patterns in the resulting citrinin molecule, researchers confirmed its origin from the polyketide pathway. nih.gov Similarly, experiments using 13C3-labeled citrinin have been conducted to trace its reaction products with carbohydrates during thermal processing, demonstrating how isotopic labeling can clarify the formation of modified toxins in food. mdpi.com

Assessment of Pathway Activity in Biological Systems

Isotopic tracing with compounds like Citrinin-13C13 enables the quantitative assessment of metabolic pathway activity. nih.govcreative-proteomics.com The pattern and extent of 13C label incorporation into various metabolites provide direct evidence of the flux through specific biochemical reactions. frontiersin.orgescholarship.org This goes beyond simply measuring the concentration of metabolites, offering a dynamic view of the metabolic state of the cell or organism. birmingham.ac.uk

A key application is the ability to distinguish between alternative metabolic routes. nih.gov For instance, the aforementioned study on citrinin biosynthesis in Monascus ruber used 13C-labeled acetate to not only confirm the polyketide pathway but also to reveal a significant difference from other fungi. nih.gov The labeling pattern showed that in M. ruber, citrinin originates from a tetraketide intermediate, whereas in Penicillium and Aspergillus species, it arises from a pentaketide (B10854585). nih.gov This finding, made possible by 13C tracing, allowed for a precise assessment of the biosynthetic pathway's activity and its specific configuration in that organism. By applying similar principles, tracing the fate of Citrinin-13C13 can reveal its biotransformation pathways in various organisms, identifying detoxification routes and quantifying their activity.

| Isotopic Tracer Used | Biological System/Context | Key Finding from 13C Tracing | Pathway Assessed | Reference |

|---|---|---|---|---|

| [1-13C]acetate & [2-13C]acetate | Monascus ruber | Revealed citrinin biosynthesis originates from a tetraketide, not a pentaketide as in other fungi. | Polyketide Biosynthesis Pathway | nih.gov |

| 13C3-labeled Citrinin | Thermal processing model with α-d-glucose | Confirmed the formation of reaction products between citrinin and glucose. | Thermal Degradation/Reaction Pathway | mdpi.com |

| [1,2-13C2]glucose | Tumor Cell Line | Provided the most precise flux estimates for glycolysis and the pentose (B10789219) phosphate (B84403) pathway. | Central Carbon Metabolism | nih.gov |

| [U-13C5]glutamine | Tumor Cell Line | Identified as the preferred tracer for analyzing the tricarboxylic acid (TCA) cycle. | TCA Cycle | nih.gov |

Environmental Fate and Degradation Studies of Citrinin Leveraging Isotopic Tracing

Biotic Degradation Processes in Environmental Systems

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This process is a critical route for the removal of contaminants from soil and water.

Several studies have identified specific microbial species capable of degrading citrinin (B600267), highlighting the potential for bioremediation of contaminated environments. Bacteria isolated from soil and water, as well as various yeasts, have demonstrated effective citrinin-degrading abilities. researchgate.net In these studies, the use of isotopically labeled standards like Citrinin-13C13 is essential for the accurate measurement of citrinin and its primary metabolites, such as dihydrocitrinone (B1217665) (DHC), allowing researchers to reliably assess the efficiency of the degradation process. researchgate.netmdpi.com

The table below lists some of the microorganisms that have been identified as capable of degrading citrinin.

Table 2: Microorganisms Involved in Citrinin Biodegradation

| Microorganism | Type | Source/Environment | Citation(s) |

|---|---|---|---|

| Rhizobium borbori | Bacterium | Soil | researchgate.net |

| Enterococcus cloacae | Bacterium | Soil | researchgate.net |

| Klebsiella pneumoniae | Bacterium | Not specified | researchgate.net |

| Saitozyma podzolica | Yeast | Not specified | researchgate.net |

| Rhodotorula mucilaginosa | Yeast | Not specified | researchgate.net |

| Penicillium viridicatum | Fungus | Not specified | researchgate.net |

The biodegradation of citrinin is mediated by specific enzymes produced by microorganisms. Research has shown that for some bacteria, such as Rhizobium borbori and Enterococcus cloacae, the degrading activity is found predominantly in the cell-free supernatant, which indicates the action of extracellular enzymes. researchgate.net In the oleaginous yeast Saitozyma podzolica, four genes encoding glycosyltransferases (GTs) were identified as being involved in the degradation pathway. researchgate.net The overexpression of these enzymes enhanced the degradation of citrinin. researchgate.net These enzymatic processes typically transform citrinin into less toxic metabolites, such as dihydrocitrinone. researchgate.net The study of these enzymatic pathways relies on precise analytical methods, where isotope dilution analysis using standards like Citrinin-13C13 provides the accuracy needed to quantify substrate depletion and product formation. researchgate.netnih.gov

Persistence and Environmental Mobility Investigations

Persistence refers to the length of time a compound remains in the environment, while mobility describes its ability to move through environmental compartments like soil and water. concawe.eunih.gov There is limited specific information available regarding the persistence and mobility of citrinin in the environment. A safety data sheet for Citrinin-13C13 notes that no further relevant information is available on its persistence, degradability, or mobility in soil. caymanchem.com

However, inferences can be drawn from its chemical properties and degradation pathways. Its susceptibility to photodegradation and thermal degradation in water suggests that its persistence in surface environments may be moderate. science.govnih.gov The compound's solubility in water, though sparing, allows for some degree of transport in aquatic systems. nih.govnih.gov

The investigation of a contaminant's environmental mobility and persistence heavily relies on the ability to detect and quantify it at very low concentrations in complex samples such as soil, sediment, and water. Isotopic tracers like Citrinin-13C13 are fundamental to this type of research. mdpi.com By adding a known amount of the labeled standard to an environmental sample, scientists can correct for any loss of the analyte during extraction and cleanup, and mitigate matrix-induced signal suppression or enhancement in mass spectrometry. romerlabs.com This ensures the high accuracy required for determining environmental concentrations, calculating degradation half-lives (a measure of persistence), and assessing its movement between different environmental spheres (mobility). nih.goviastate.edu

Tracing Labeled Citrinin in Soil and Water Systems

The use of isotopically labeled compounds, such as Citrinin-¹³C₁₃, is a powerful methodology for elucidating the environmental fate and degradation pathways of mycotoxins in complex matrices like soil and water. battelle.org Stable isotope tracing allows for the unambiguous tracking of the target molecule and its transformation products, overcoming challenges associated with background levels of the compound and complex sample matrices. ethz.ch While specific studies tracing ¹³C-labeled Citrinin in soil and water are not extensively documented in current literature, the principles of this technique, combined with existing knowledge of Citrinin's chemistry, allow for a projection of its environmental behavior.

Citrinin-producing fungi, such as those from the Penicillium and Aspergillus genera, are naturally found in diverse habitats including soil and aquatic environments. walshmedicalmedia.comoup.com This establishes a direct pathway for the introduction of Citrinin into these systems. Once introduced, the fate of Citrinin-¹³C₁₃ would be governed by a combination of biotic and abiotic degradation processes.

Abiotic Degradation: Citrinin is known to be sensitive to environmental conditions. It decomposes at temperatures above 175°C under dry conditions, and this temperature drops to around 100°C in the presence of water. walshmedicalmedia.comnih.gov Light, particularly blue light (455-470 nm), has also been shown to completely degrade Citrinin. nih.gov This suggests that in sunlit surface waters or on the surface of exposed soils, photodegradation could be a significant pathway for Citrinin dissipation. The molecule's solubility is limited in neutral or acidic water but increases in alkaline conditions, which would affect its mobility and susceptibility to degradation in different aquatic systems. walshmedicalmedia.comnih.gov

Biotic Degradation: Microbial activity is a primary driver for the breakdown of organic compounds in the environment. Several microorganisms have been identified that can degrade Citrinin, including bacteria like Klebsiella pneumonia and yeasts such as Rhodotorula mucilaginosa. mdpi.comresearchgate.net In a soil or water environment, indigenous microbial communities would likely metabolize Citrinin. Isotopic tracing with Citrinin-¹³C₁₃ would enable researchers to follow the incorporation of the ¹³C label into microbial biomass, CO₂, and various metabolic intermediates, providing a detailed picture of the biodegradation process. nih.gov Studies on other mycotoxins have shown that microbial degradation is a key factor in their environmental persistence. dntb.gov.ua

The degradation of Citrinin can result in several transformation products. The specific products formed can depend on the degradation conditions (e.g., heat, pH, microbial species). Leveraging ¹³C-labeling would be instrumental in identifying and tracking the formation of these products in soil and water.

Table 1: Potential Degradation Products of Citrinin in Environmental Systems

| Degradation Product | Chemical Formula | Notes | Source(s) |

| Citrinin H1 | C₂₆H₂₈O₉ (dimer) | Formed by dimerization, potentially more toxic than Citrinin. | nih.gov |

| Citrinin H2 | C₁₃H₁₄O₅ | A decomposition product formed on heating with moisture. | nih.govmdpi.com |

| Dicitrinin A | C₂₅H₂₆O₈ | A cytotoxic dimer reported as a decomposition product. | walshmedicalmedia.comnih.gov |

| Dihydrocitrinone | C₁₃H₁₆O₅ | A major metabolite, considered a detoxification product. | mdpi.com |

| Decarboxycitrinin (B1256072) (DCIT) | C₁₂H₁₄O₃ | A major thermal degradation product. | mdpi.com |

This table presents potential degradation products based on studies of Citrinin degradation under various conditions. The exact products formed in specific soil and water environments may vary.

Bioavailability and Sequestration in Environmental Compartments

The bioavailability of Citrinin in the environment dictates its potential to interact with and affect organisms, as well as its susceptibility to degradation. Sequestration, the process by which chemicals become bound to environmental matrices, directly reduces bioavailability. nih.gov

In soil and water systems, the bioavailability of Citrinin-¹³C₁₃ would be influenced by its physicochemical properties and the characteristics of the surrounding environment. Citrinin is a moderately hydrophobic compound, which suggests it will have a tendency to partition from water to organic phases. scispace.com

Sequestration in Soil: In soil, organic matter and clay minerals are the primary components responsible for sequestering organic compounds. It is expected that Citrinin would bind to soil organic carbon, a process observed with other mycotoxins. ethz.ch The strength of this binding (sorption) would affect its mobility and the concentration available in the soil porewater for microbial uptake or plant absorption. The use of ¹³C-labeled Citrinin in soil column or batch equilibrium experiments would allow for precise quantification of the distribution between the solid (sequestered) and liquid (bioavailable) phases. Studies on other organic pollutants using ¹³C labeling have successfully tracked the incorporation of the labeled carbon into different soil fractions, including humus and microbial biomass. nih.govresearchgate.net

Bioavailability in Water: In aquatic systems, Citrinin's bioavailability would be influenced by its solubility, which is pH-dependent. walshmedicalmedia.com In acidic to neutral waters, its lower solubility might lead to precipitation or partitioning to suspended organic particles and sediments. This process would effectively sequester the mycotoxin from the water column, reducing the exposure for pelagic organisms but potentially increasing it for benthic organisms. The binding of mycotoxins to feed or other organic particles is a known mechanism for reducing their bioavailability to aquatic animals. nih.gov

The following table summarizes key factors that would influence the bioavailability and sequestration of Citrinin in environmental compartments.

| Environmental Factor | Influence on Bioavailability | Influence on Sequestration | Relevant Compartment(s) |

|---|---|---|---|

| Soil Organic Matter | Decreases bioavailability by binding Citrinin. | Increases sequestration through sorption. | Soil, Sediment |

| Clay Content | Decreases bioavailability due to adsorption on mineral surfaces. | Increases sequestration on clay particles. | Soil, Sediment |

| pH | Influences solubility; higher pH may increase the concentration of dissolved (bioavailable) Citrinin. | Can affect surface charges of soil/sediment particles, influencing sorption. | Soil, Water, Sediment |

| Temperature | Can affect degradation rates, thus influencing the persistent bioavailable concentration. | May alter the equilibrium of sorption processes. | Soil, Water, Sediment |

| Microbial Activity | Decreases bioavailability over time through biodegradation. | Can lead to sequestration through incorporation into microbial biomass (bio-sequestration). | Soil, Water, Sediment |

| Water Flow/Turbulence | Increases transport and dispersion of dissolved Citrinin. | Can decrease sequestration by resuspending sediment particles. | Water |

Applications of Citrinin 13c13 As a Research Standard

Development of Analytical Reference Standards and Materials

The availability of well-characterized reference materials is fundamental to the quality and reliability of analytical measurements. Citrinin (B600267) 13C13 plays a vital role in the preparation and validation of these essential tools for mycotoxin analysis.

Certification and Traceability of Isotope-Labeled Standards

Certified reference materials (CRMs) for Citrinin 13C13 are produced by specialized suppliers and are crucial for establishing a chain of traceability in analytical measurements. lgcstandards.comlgcstandards.com The certification process involves the gravimetric preparation of a solution, where the certified value (mass concentration) is based on the precise weight of the starting material and its stated purity. lgcstandards.com This ensures that the concentration is traceable to the fundamental unit of mass.

The isotopic enrichment of this compound is a key parameter that is meticulously verified. For instance, a certificate of analysis for a U-[13C13]-Citrinin standard might specify a calculated isotopic enrichment level of 99 atom % 13C. lgcstandards.com This high level of enrichment is essential for its function as an internal standard, minimizing interference from the naturally occurring unlabeled citrinin. The confirmation of the certified value is often performed using techniques like HPLC-UV against an independently prepared reference batch of unlabeled citrinin. lgcstandards.com This rigorous process provides confidence in the accuracy of the standard.

Suppliers of these standards provide comprehensive documentation, including a certificate of analysis that details the product's properties, such as its molecular formula (13C13 H14 O5), molecular weight, and measured concentration. lgcstandards.com This documentation is vital for laboratory accreditation and for ensuring the quality of analytical results.

Table 1: Isotopic Distribution of a U-[13C13]-Citrinin Standard

| Compound | amu [M+H+] | Isotopic Distribution (%) |

| [13C13]-Citrinin | 264.12 | 88.2 |

| [13C12]-Citrinin | 263.12 | 10.5 |

| [13C11]-Citrinin | 262.12 | 1.2 |

| Data sourced from a certificate of analysis for U-[13C13]-Citrinin, providing an approximation based on LC-MS/MS data. lgcstandards.com |

Use in International Collaborative Studies and Proficiency Tests

This compound is instrumental in international collaborative studies and proficiency tests (PTs) designed to assess and improve the performance of laboratories analyzing for citrinin. nih.govwur.nlresearchgate.net These studies are essential for harmonizing analytical methods and ensuring that results from different laboratories are comparable, a critical aspect for international trade and food safety regulations. nih.gov

In such studies, participating laboratories receive test materials, which can be naturally contaminated samples or spiked materials, along with a standard operating procedure. nih.govwur.nl The use of an isotopically labeled internal standard like this compound is often a key part of the prescribed analytical method. It allows for the correction of matrix effects and variations in instrument response, leading to more accurate and precise results.